molecular formula C17H17F3N2OS B1401794 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-ethyl ester CAS No. 1983918-75-7

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-ethyl ester

Cat. No. B1401794
M. Wt: 354.4 g/mol
InChI Key: XKWGBCGMOWRTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-ethyl ester is a useful research compound. Its molecular formula is C17H17F3N2OS and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Carboxylic Esters and Lactones

Carboxylic esters are synthesized in excellent yields with high chemoselectivity using certain carboxylic anhydrides with triethylamine, catalyzed by compounds similar to the structure of interest. This method has been applied successfully to the synthesis of erythro-aleuritic acid lactone and lactone moieties of octalactins A and B, showcasing its versatility and efficiency in esterification and lactonization reactions (Shiina, Ibuka, & Kubota, 2002); (Shiina, Kubota, Oshiumi, & Hashizume, 2004).

Anthranilic Ester and Thioester Synthesis

A convenient method for preparing anthranilic esters and thioesters involves the treatment of N-(2-aminobenzoyl)benzotriazoles with alcohols and thiols, utilizing compounds with similar catalytic properties. This highlights a broad applicability in creating functionalized ester and thioester compounds for further chemical transformations (Kökten & Çelik, 2013).

Environmental and Analytical Applications

Novel fluorescent probes for the real-time monitoring of low carbon dioxide levels have been developed, utilizing tertiary amine moieties in their structure for the aggregation-enhanced emission feature. This demonstrates the potential use of similar compounds in environmental monitoring and analysis, providing a novel method for the selective, real-time, and quantitative detection of CO2 in various applications (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).

Advanced Materials and Polymer Synthesis

In the field of materials science, compounds with similar structural features have been used to synthesize novel ester-containing aryl trifluorovinyl ether monomers and resulting polymers. These materials exhibit desirable properties for low optical loss waveguide applications, indicating the potential of similar compounds in creating advanced materials for optical and electronic applications (Wong, Ma, Jen, Barto, & Frank, 2004).

properties

IUPAC Name

S-ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS/c1-4-24-16(23)12-7-5-11(6-8-12)14-9-13(17(18,19)20)10-15(21-14)22(2)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWGBCGMOWRTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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